molecular formula C8H9N3O3S B13295835 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile

Cat. No.: B13295835
M. Wt: 227.24 g/mol
InChI Key: BIDGYLGWPIAIKO-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound. It features a methanesulfonyl group, an imidazole ring, and a nitrile group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the methanesulfonyl group via sulfonation reactions.
  • Addition of the nitrile group through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential use in drug discovery and development, particularly for targeting enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-3-(1H-imidazol-4-yl)-3-oxopropanenitrile: Lacks the methyl group on the imidazole ring.

    3-(1-Methyl-1H-imidazol-4-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.

Uniqueness

The presence of both the methanesulfonyl group and the methylated imidazole ring in 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile may confer unique chemical properties, such as increased stability or specific reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C8H9N3O3S/c1-11-4-6(10-5-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3

InChI Key

BIDGYLGWPIAIKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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